molecular formula C19H15FN2O4S B300625 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

カタログ番号 B300625
分子量: 386.4 g/mol
InChIキー: KXPUHRWHAODRNP-CXUHLZMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, also known as FFA4 agonist, is a potent and selective agonist of free fatty acid receptor 4 (FFA4). This compound has attracted a lot of attention in the scientific community due to its potential therapeutic applications.

作用機序

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist binds to 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, a G protein-coupled receptor that is expressed in various tissues including adipose tissue, pancreas, and immune cells. Upon binding, 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist activates the receptor and triggers downstream signaling pathways, leading to various physiological effects such as insulin secretion, glucose uptake, and anti-inflammatory effects.
Biochemical and physiological effects:
2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation. In addition, 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has also been shown to have anti-obesity effects and to reduce the risk of cardiovascular diseases.

実験室実験の利点と制限

One of the major advantages of using 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist in lab experiments is its potency and selectivity towards 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide receptor. This allows for specific targeting of the receptor and reduces off-target effects. However, one of the limitations of using 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist is its solubility in aqueous solutions, which can affect its pharmacokinetic properties and bioavailability.

将来の方向性

There are several future directions for the research on 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist. One of the areas of interest is the development of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist as a potential therapeutic agent for diabetes, obesity, and inflammation. In addition, the role of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist in the treatment of cardiovascular diseases and cancer needs to be further investigated. Furthermore, the optimization of the pharmacokinetic properties of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist can improve its bioavailability and therapeutic efficacy.

合成法

The synthesis of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist involves the use of various chemical reactions. The most common method for synthesizing this compound is the condensation of 2-(2-hydroxyphenoxy)acetic acid with 3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidine-5-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final product, 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist.

科学的研究の応用

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and inflammation. This compound has been shown to regulate glucose homeostasis, improve insulin sensitivity, and reduce inflammation in preclinical studies. In addition, 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has also been investigated for its potential role in the treatment of cardiovascular diseases and cancer.

特性

製品名

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

分子式

C19H15FN2O4S

分子量

386.4 g/mol

IUPAC名

2-[2-[(E)-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C19H15FN2O4S/c20-14-7-3-1-6-13(14)10-22-18(24)16(27-19(22)25)9-12-5-2-4-8-15(12)26-11-17(21)23/h1-9H,10-11H2,(H2,21,23)/b16-9+

InChIキー

KXPUHRWHAODRNP-CXUHLZMHSA-N

異性体SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CC=C3OCC(=O)N)/SC2=O)F

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)SC2=O)F

正規SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)SC2=O)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。